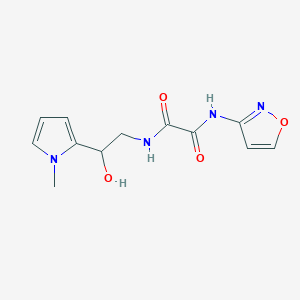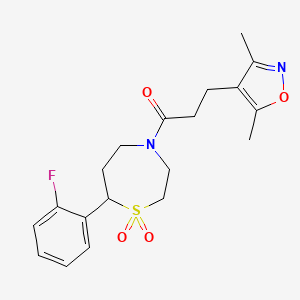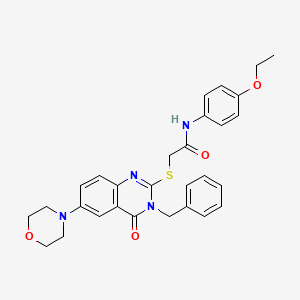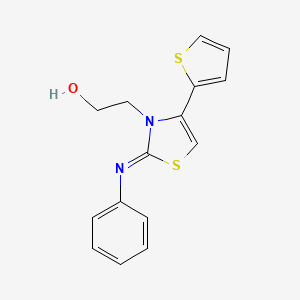
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and materials science. HPO is a synthetic compound that can be synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity of Pyrazole Derivatives
A study by Titi et al. (2020) focused on the synthesis, characterization, and bioactivity of pyrazole derivatives. These compounds, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, were characterized by various spectroscopic techniques and X-Ray crystallography. The biological activity against breast cancer and microbes was confirmed, highlighting the potential of such compounds in medicinal chemistry (Titi et al., 2020).
Glycolic Acid Oxidase Inhibitors
Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating the importance of the hydroxy and pyrrole functionalities in conferring bioactivity. These compounds showed significant inhibition in vitro, suggesting a route for therapeutic applications targeting metabolic disorders (Rooney et al., 1983).
Histone Deacetylase Inhibitors
A study by Mai et al. (2004) on histone deacetylase inhibitors involved modifications on the pyrrole-C2 ethene chains, demonstrating the critical role of these modifications in enhancing HDAC inhibitory activity. This research underlines the potential of structurally similar compounds in the development of new cancer therapeutics (Mai et al., 2004).
Pyrrolidinoindoline Alkaloids
Singh and Roth (2011) described a [3 + 2] cycloaddition approach to synthesize 3-hydroxy-3-alkyl oxindoles, progressing towards the pyrrolidinoindoline moiety found in many natural products. This methodology could be applicable in synthesizing complex molecules with potential pharmacological properties (Singh & Roth, 2011).
Antiviral Activity
Research by Patick et al. (2005) on a novel inhibitor of human rhinovirus (HRV) 3C protease showed potent cell-based antiviral activity across various HRV serotypes. This study highlights the importance of specific chemical functionalities in designing effective antiviral agents (Patick et al., 2005).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-16-5-2-3-8(16)9(17)7-13-11(18)12(19)14-10-4-6-20-15-10/h2-6,9,17H,7H2,1H3,(H,13,18)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQGYCMCEKFSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2771935.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2771941.png)

![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2771944.png)



![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)

![N-(4-ethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2771953.png)
![1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2771955.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2771957.png)
